

# JNJ-4355: A Technical Guide to its Interaction with BCL-2 Family Proteins

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## Compound of Interest

Compound Name: JNJ-4355  
Cat. No.: B12394187

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This document provides an in-depth technical overview of the interactions between the potent and selective MCL-1 inhibitor, **JNJ-4355**, and the BCL-2 family of proteins. It is intended to serve as a comprehensive resource, detailing quantitative binding data, experimental methodologies, and the underlying signaling pathways.

## Core Data Presentation

The efficacy and selectivity of **JNJ-4355** are demonstrated through its differential binding affinities for various BCL-2 family members and its potent activity in MCL-1 dependent cancer cell lines.

**Table 1: JNJ-4355 In Vitro Binding Affinity and Selectivity**

Target Protein	Assay Type	Binding Affinity (K <sub>i</sub> )	Selectivity vs. MCL-1
MCL-1	HTRF Assay	0.015 nM (15 pM)	-
BCL-2	HTRF Assay	> 3.75 μM	> 250,000-fold
BCL-XL	HTRF Assay	> 5 μM	> 333,333-fold
BFL-1 (BCL2A1)	HTRF Assay	> 5 μM	> 333,333-fold

Data sourced from publicly available information on **JNJ-4355** chemical probes.[1][2]

**Table 2: JNJ-4355 Cellular Potency**

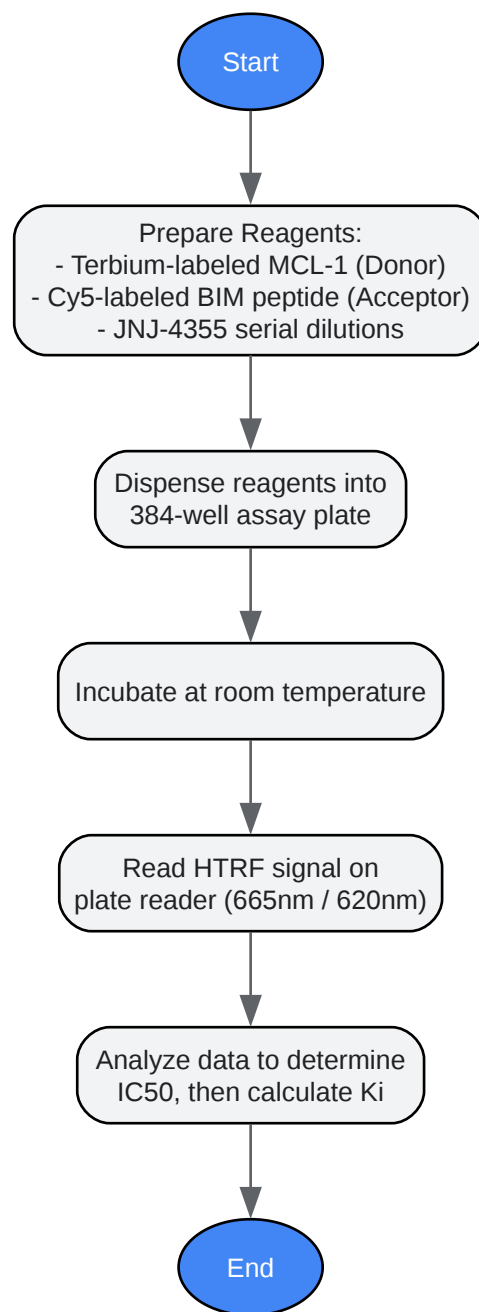
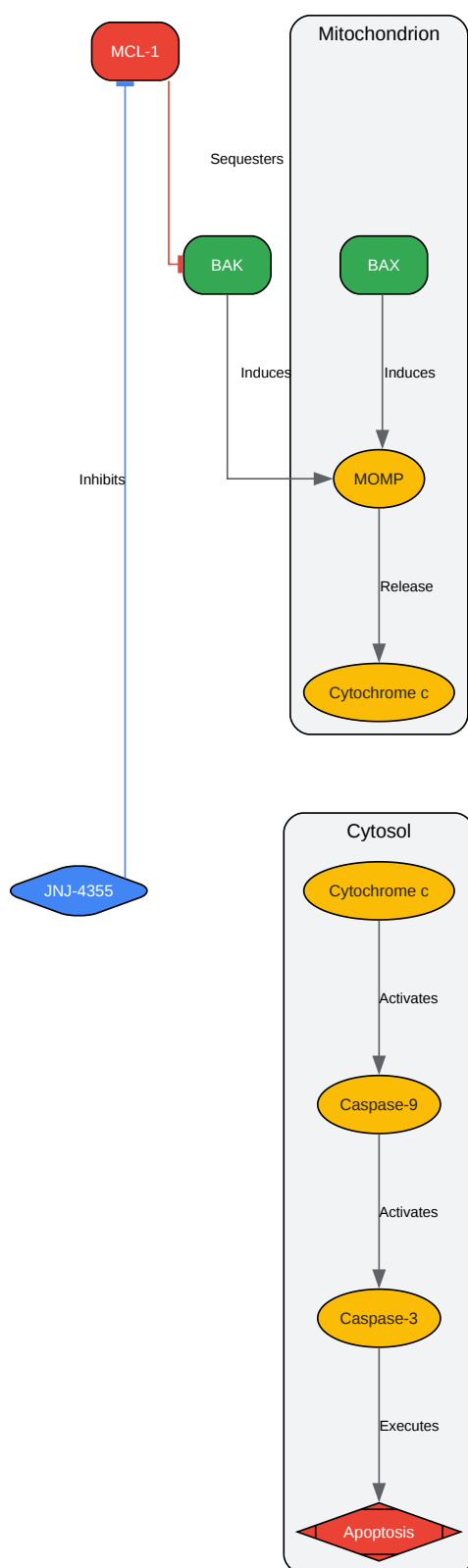
Cell Line	Cancer Type	Assay Type	Potency (AC50)
MOLP-8	Multiple Myeloma	Caspase-Glo 3/7 Assay	12 nM
KMS12PE	Multiple Myeloma	Caspase-Glo 3/7 Assay	69 nM

AC50 values represent the concentration of **JNJ-4355** required to induce 50% of the maximal caspase activity, a marker of apoptosis.[2]

## Signaling Pathways and Mechanism of Action

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway. A delicate balance between pro-apoptotic (e.g., BAX, BAK, BIM, PUMA, NOXA) and anti-apoptotic (e.g., BCL-2, BCL-XL, MCL-1) members determines cell fate. In many cancers, overexpression of anti-apoptotic proteins like MCL-1 sequesters pro-apoptotic effectors, preventing apoptosis and promoting cell survival.

**JNJ-4355**, as a highly selective MCL-1 inhibitor, disrupts this balance. By binding to the BH3-binding groove of MCL-1 with high affinity, **JNJ-4355** displaces pro-apoptotic proteins, particularly BAK.[3][4] This liberation of BAK allows it to oligomerize with BAX at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytosol, activating the caspase cascade and culminating in programmed cell death.[5][6]



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## References

- 1. Probe JNJ-4355 | Chemical Probes Portal [chemicalprobes.org]
- 2. eubopen.org [eubopen.org]
- 3. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. What are MCL1 gene inhibitors and how do they work? [synapse.patsnap.com]
- To cite this document: BenchChem. [JNJ-4355: A Technical Guide to its Interaction with BCL-2 Family Proteins]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394187#jnj-4355-and-bcl-2-family-protein-interactions]

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